molecular formula C17H16N4O2S B6541629 N-(4-methyl-1,3-thiazol-2-yl)-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1060202-70-1

N-(4-methyl-1,3-thiazol-2-yl)-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B6541629
CAS No.: 1060202-70-1
M. Wt: 340.4 g/mol
InChI Key: ZBLXGMVJNYBHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-1,3-thiazol-2-yl)-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a heterocyclic compound featuring a thiazole ring linked via an acetamide bridge to a dihydropyrimidinone moiety substituted with a 4-methylphenyl group. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibition properties.

Properties

IUPAC Name

2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-3-5-13(6-4-11)14-7-16(23)21(10-18-14)8-15(22)20-17-19-12(2)9-24-17/h3-7,9-10H,8H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLXGMVJNYBHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of the compound VU0637937-1 or F5228-0251 is a novel immune checkpoint known as IGSF8 . Immune checkpoints are regulators of the immune system and they play crucial roles in maintaining self-tolerance and modulating immune responses, in order to minimize tissue damage.

Mode of Action

VU0637937-1 or F5228-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody that binds to IGSF8 and blocks the interaction with its receptors. By blocking the interaction of IGSF8 with its receptors, the compound inhibits the function of this immune checkpoint, thereby enhancing the immune response against cancer cells.

Biochemical Pathways

The blockade of IGSF8 by VU0637937-1 or F5228-0251 affects the immune response pathways. Specifically, it enhances the activity of natural killer cells and dendritic cells, which are key players in the immune response against cancer cells. The enhanced immune response can lead to the destruction of cancer cells, thereby inhibiting tumor growth.

Action Environment

The action, efficacy, and stability of VU0637937-1 or F5228-0251 can be influenced by various environmental factors. These can include the tumor microenvironment, the presence of other medications, and the patient’s overall health status. The ongoing Phase 1 clinical trial is expected to provide more information on how these factors influence the action of VU0637937-1 or F5228-0251.

Comparison with Similar Compounds

Key Observations

Backbone Variations: The target compound’s dihydropyrimidinone lacks the amino group seen in compound 18 (), which may reduce hydrogen-bonding capacity but improve metabolic stability . Unlike B13 (), which incorporates a sulfonamide group for antibacterial targeting, the target compound’s methylphenyl group suggests a focus on kinase or anti-inflammatory pathways .

Linker Modifications :

  • The acetamide bridge in the target compound contrasts with the thioether linkage in 18 and derivatives. Thioethers may confer redox sensitivity, whereas acetamide offers hydrolytic stability .

Synthetic Efficiency: Compound 18 achieves an 86% yield via direct alkylation under basic conditions (), while reports 70–85% yields using sodium methylate.

Pharmacological Implications

  • Lipophilicity : The 4-methyl groups on both the thiazole and phenyl rings in the target compound likely enhance logP values compared to 18 (4-phenylthiazole) and B13 (polar sulfonamide), favoring blood-brain barrier penetration .
  • Bioisosteric Replacements : Replacing the thioether in 18 with an acetamide (target compound) could mitigate toxicity risks associated with sulfur metabolism .

Crystallographic and Computational Insights

  • The methyl groups in the target compound may induce torsional strain, affecting crystal packing and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.